molecular formula C23H21N5O2 B2669331 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902028-05-1

7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2669331
CAS No.: 902028-05-1
M. Wt: 399.454
InChI Key: WYKAMTSZRKTFKB-UHFFFAOYSA-N
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Description

7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This step often involves cyclization reactions using appropriate precursors such as pyrazoles and pyrimidines.

    Introduction of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazolo[1,5-a]pyrimidine rings.

    Reduction: Reduction reactions can occur, especially at the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1H-benzo[d]imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
  • 3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

The unique combination of the benzimidazole, dimethoxyphenyl, and pyrazolo[1,5-a]pyrimidine moieties in 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine imparts distinct chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

7-(benzimidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-14-11-21(27-13-24-17-7-5-6-8-18(17)27)28-23(25-14)22(15(2)26-28)16-9-10-19(29-3)20(12-16)30-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKAMTSZRKTFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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